(Diphenylphosphoryl)(pyridin-4-yl)methanol
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Overview
Description
(Diphenylphosphoryl)(pyridin-4-yl)methanol is a chemical compound that belongs to the class of aminophosphonate derivatives of pyridine.
Preparation Methods
The synthesis of (Diphenylphosphoryl)(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(Diphenylphosphoryl)(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Diphenylphosphoryl)(pyridin-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and a chelating agent for metal ions.
Medicine: Research has indicated its potential as an anticancer and antituberculosis agent.
Industry: It is used in the development of herbicides and insecticides.
Mechanism of Action
The mechanism of action of (Diphenylphosphoryl)(pyridin-4-yl)methanol involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar compounds to (Diphenylphosphoryl)(pyridin-4-yl)methanol include other aminophosphonate derivatives of pyridine, such as:
- (Diphenylphosphoryl)(pyridin-2-yl)methanol
- (Diphenylphosphoryl)(pyridin-3-yl)methanol
These compounds share similar chemical structures and properties but differ in the position of the pyridinyl group. The unique positioning of the pyridinyl group in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
diphenylphosphoryl(pyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLXFTYJYSKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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